Cas no 1324126-01-3 (N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide)

N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide is a synthetic small-molecule compound featuring a benzothiazole core linked to a substituted phenyl group via a carboxamide bridge. Its structure incorporates a 2-methoxyethylcarbamoylmethyl moiety, enhancing solubility and potential bioavailability. The benzothiazole scaffold is known for its versatility in medicinal chemistry, often contributing to binding affinity in biological targets. This compound may exhibit utility as an intermediate or pharmacophore in drug discovery, particularly for applications requiring selective modulation of protein-protein or receptor-ligand interactions. Its design balances lipophilicity and polarity, making it suitable for further derivatization or screening in biochemical assays. Precise synthetic control ensures high purity and reproducibility for research applications.
N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide structure
1324126-01-3 structure
Product Name:N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide
CAS No:1324126-01-3
MF:C19H19N3O3S
MW:369.43746304512
CID:6580060
PubChem ID:49751766
Update Time:2025-06-12

N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide
    • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
    • F6089-5040
    • N-(4-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}PHENYL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE
    • N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide
    • 1324126-01-3
    • AKOS024531546
    • Inchi: 1S/C19H19N3O3S/c1-25-9-8-20-18(23)10-13-2-5-15(6-3-13)22-19(24)14-4-7-16-17(11-14)26-12-21-16/h2-7,11-12H,8-10H2,1H3,(H,20,23)(H,22,24)
    • InChI Key: DPBIGAXOTBWVGV-UHFFFAOYSA-N
    • SMILES: S1C=NC2=CC=C(C=C12)C(NC1C=CC(=CC=1)CC(NCCOC)=O)=O

Computed Properties

  • Exact Mass: 369.11471265g/mol
  • Monoisotopic Mass: 369.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 109Ų

N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide Pricemore >>

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Additional information on N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide

Comprehensive Overview of N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide (CAS No. 1324126-01-3)

N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide (CAS No. 1324126-01-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both carboxamide and methoxyethyl moieties in its structure enhances its solubility and bioavailability, making it a promising candidate for drug development.

Recent studies have highlighted the role of benzothiazole derivatives in targeting various enzymes and receptors, particularly in oncology and neurology. The compound’s CAS No. 1324126-01-3 is often searched in conjunction with terms like "benzothiazole carboxamide uses" and "methoxyethyl carbamoyl derivatives," reflecting growing interest in its mechanistic pathways. Researchers are particularly intrigued by its potential as a kinase inhibitor, a hot topic in cancer therapy, given the rising demand for targeted treatments with fewer side effects.

From a synthetic chemistry perspective, the compound’s structure offers versatility for modifications. The 1,3-benzothiazole-6-carboxamide core is amenable to functionalization, allowing for the development of analogs with improved efficacy. This aligns with the current trend in drug discovery, where "structure-activity relationship (SAR) studies" are frequently searched to optimize lead compounds. The N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl) side chain further contributes to its pharmacokinetic profile, a critical factor in preclinical evaluations.

In the context of AI-driven drug discovery, CAS No. 1324126-01-3 has been featured in computational screenings due to its favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Queries such as "benzothiazole derivatives in silico modeling" underscore the intersection of chemistry and artificial intelligence in modern research. Additionally, its potential applications in neurodegenerative diseases have sparked discussions, as the benzothiazole scaffold is known to interact with amyloid aggregates, a key focus in Alzheimer’s research.

Environmental and regulatory considerations are also part of the discourse surrounding this compound. While not classified as hazardous, its synthetic route and byproducts are scrutinized under "green chemistry principles," a trending topic in sustainable science. The compound’s patent status and commercial availability are frequently searched, reflecting industry interest in its scalability and market potential.

In summary, N-(4-{(2-methoxyethyl)carbamoylmethyl}phenyl)-1,3-benzothiazole-6-carboxamide represents a multifaceted compound with broad relevance in medicinal chemistry. Its CAS No. 1324126-01-3 serves as a gateway to exploring its therapeutic promise, synthetic adaptability, and role in cutting-edge research areas like precision medicine and computational drug design. As the scientific community continues to unravel its potential, this compound remains a subject of both academic and industrial fascination.

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